5-Cyclopropoxy-3-methoxypicolinaldehyde
Description
5-Cyclopropoxy-3-methoxypicolinaldehyde is a heterocyclic aldehyde derivative featuring a pyridine backbone substituted with a cyclopropoxy group at the 5-position and a methoxy group at the 3-position. The aldehyde functional group at the 2-position makes it a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and coordination complexes. Its structural uniqueness lies in the combination of a rigid cyclopropane ring and electron-donating methoxy group, which influences its reactivity and stability. While specific data on its synthesis and applications are absent in the provided evidence, analogous compounds highlight the importance of such substituted pyridines in medicinal chemistry and materials science.
Properties
Molecular Formula |
C10H11NO3 |
|---|---|
Molecular Weight |
193.20 g/mol |
IUPAC Name |
5-cyclopropyloxy-3-methoxypyridine-2-carbaldehyde |
InChI |
InChI=1S/C10H11NO3/c1-13-10-4-8(14-7-2-3-7)5-11-9(10)6-12/h4-7H,2-3H2,1H3 |
InChI Key |
NPVJJTJMWYEVKS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(N=CC(=C1)OC2CC2)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropoxy-3-methoxypicolinaldehyde typically involves the reaction of 3-methoxypicolinaldehyde with cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods
While specific industrial production methods for 5-Cyclopropoxy-3-methoxypicolinaldehyde are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the compound in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Cyclopropoxy-3-methoxypicolinaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy and cyclopropoxy groups can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Sodium hydride (NaH) in DMF for nucleophilic substitution reactions.
Major Products Formed
Oxidation: 5-Cyclopropoxy-3-methoxypicolinic acid.
Reduction: 5-Cyclopropoxy-3-methoxypicolinyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Cyclopropoxy-3-methoxypicolinaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activities and interactions.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Cyclopropoxy-3-methoxypicolinaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The cyclopropoxy and methoxy groups may enhance the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
However, comparisons can be inferred from related heterocyclic systems in the literature. Below is an analysis based on structural and functional analogs:
Functional Group and Substituent Analysis
Key Observations :
- Electron-Donating vs. Electron-Withdrawing Groups: The methoxy and cyclopropoxy groups in the target compound are electron-donating, enhancing the pyridine ring’s electron density. In contrast, compound 7a () contains electron-withdrawing cyano and ketone groups, which polarize the thiophene ring for nucleophilic attacks .
- Aldehyde vs. Ketone/Carboxylic Acid : The aldehyde group in the target compound offers direct access to condensation reactions (e.g., forming Schiff bases), whereas the ketone in 7a and carboxylic acid in favor nucleophilic additions or acid-base reactions, respectively .
Research Findings and Data Gaps
While the provided evidence lacks direct data on 5-Cyclopropoxy-3-methoxypicolinaldehyde, insights from analogous systems suggest:
- Reactivity : The aldehyde group may undergo condensation with amines (similar to Schiff base formation in 7a) to generate bioactive intermediates .
- ’s focus on carboxylic acid safety) .
Critical Data Needs :
- Experimental data on the target compound’s solubility, melting point, and spectroscopic profiles.
- Comparative bioactivity studies with thiophene or pyrrolidone analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
